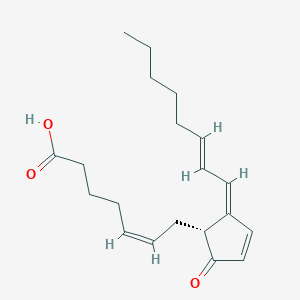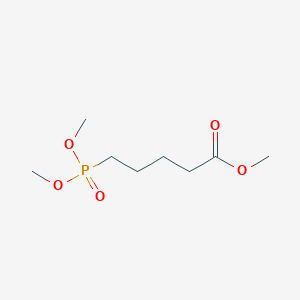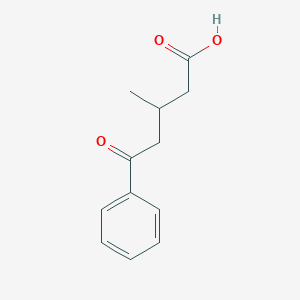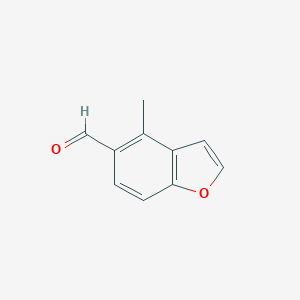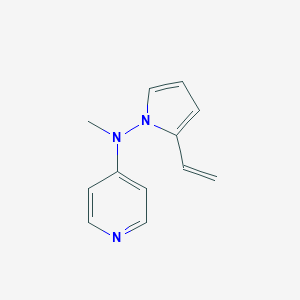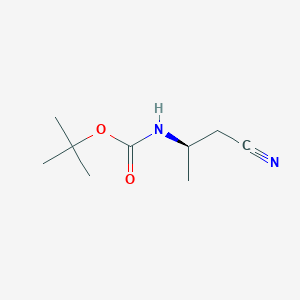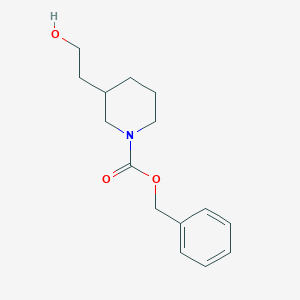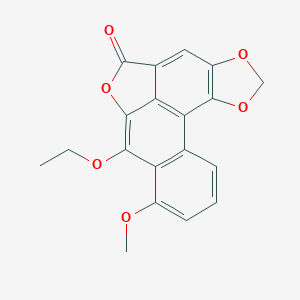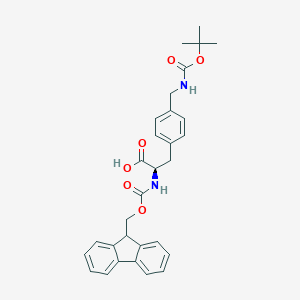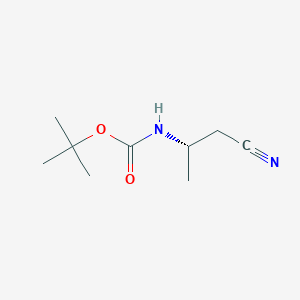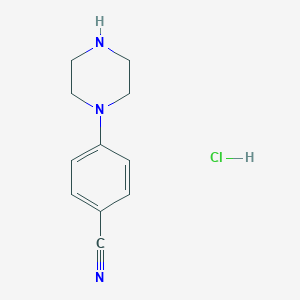
4-(Piperazin-1-yl)benzonitrile hydrochloride
Overview
Description
4-(Piperazin-1-yl)benzonitrile hydrochloride is a chemical compound with the molecular formula C11H14ClN3 . It is an important organic intermediate that can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, the synthesis of 1,4-bis {4- [1- (4-trifluoromethylbenzyl)guandin-1-yl]but-1-yl}piperazine tetrahydrochloride involved a six-step process including bis-N-alkylation of piperazine with 4-bromobutyronitrile, reduction with LiAlH4, bis-N-acylation with 4- (trifluoromethyl)benzoyl chloride, another reduction with LiAlH4, guanylation with 1,3-bis (tert-butoxycarbonyl)-2-methyl-2-thiopseudourea, and finally acid deprotection .Molecular Structure Analysis
The molecular structure of 4-(Piperazin-1-yl)benzonitrile hydrochloride can be analyzed based on its molecular formula C11H14ClN3 . The compound contains a piperazine ring, which is a heterocyclic amine, attached to a benzonitrile group. The presence of the nitrile group (-C≡N) and the piperazine ring in the structure could potentially influence its chemical properties and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Piperazin-1-yl)benzonitrile hydrochloride can be inferred from its molecular structure and formula. It has a molecular weight of 223.70 g/mol . The compound has one hydrogen bond donor and three hydrogen bond acceptors. It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 223.0876252 g/mol .Scientific Research Applications
Antiviral Activity Against Hepatitis C Virus (HCV) :
- A derivative of 4-(Piperazin-1-yl)benzonitrile was identified as a modest HCV inhibitor, leading to the development of new compounds with increased antiviral activity against HCV. These compounds could block HCV replication by acting on the HCV entry stage, with potential for single or combinational therapeutic use (Jiang et al., 2020).
Antibacterial Activity :
- Terazosin hydrochloride, derived from a compound similar to 4-(Piperazin-1-yl)benzonitrile, showed antibacterial activity against various bacteria, including E. coli and Staphylococcus aureus. The study focused on synthesizing and characterizing derivatives with potent antibacterial properties (Kumar et al., 2021).
Luminescent Properties and Photo-Induced Electron Transfer :
- Piperazine substituted naphthalimide compounds, including a derivative with a structure related to 4-(Piperazin-1-yl)benzonitrile, were synthesized and studied for their fluorescence and photo-induced electron transfer properties. These properties are relevant for applications in molecular probes and sensors (Gan et al., 2003).
Antiviral and Antimicrobial Activities :
- New urea and thiourea derivatives of piperazine doped with Febuxostat, including those related to 4-(Piperazin-1-yl)benzonitrile, were synthesized and evaluated for their anti-TMV (Tobacco mosaic virus) and antimicrobial activities. Some compounds showed promising antiviral and antimicrobial activities (Reddy et al., 2013).
Future Directions
The future directions for the study and application of 4-(Piperazin-1-yl)benzonitrile hydrochloride could include further exploration of its potential uses in various fields such as pharmaceuticals, agrochemicals, and dyestuffs. More research could also be conducted to fully understand its chemical properties, reactivity, and safety profile. Additionally, its potential biological activities and mechanisms of action could be further investigated .
properties
IUPAC Name |
4-piperazin-1-ylbenzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c12-9-10-1-3-11(4-2-10)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZWHLFETLOKSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperazin-1-yl)benzonitrile hydrochloride | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

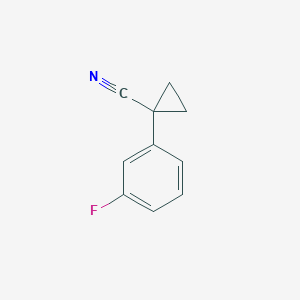

![[3-Fluoro-2'-Methyl-4'-(3-{3-Methyl-4-[(1e)-4,4,4-Trifluoro-3-Hydroxy-3-(Trifluoromethyl)but-1-En-1-Yl]phenyl}pentan-3-Yl)biphenyl-4-Yl]acetic Acid](/img/structure/B51228.png)
